5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-
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Overview
Description
5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is an organic compound with the molecular formula C15H18O3 It is a derivative of octynone, featuring a hydroxy group and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable octynone derivative with a phenylmethoxy group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the octynone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- involves its interaction with specific molecular targets. The hydroxy and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)
- 5-Octyn-4-one, 8-hydroxy-8-phenyl
Uniqueness
5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is unique due to the specific positioning of the hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
616240-01-8 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-hydroxy-8-phenylmethoxyoct-5-yn-4-one |
InChI |
InChI=1S/C15H18O3/c16-11-6-10-15(17)9-4-5-12-18-13-14-7-2-1-3-8-14/h1-3,7-8,16H,5-6,10-13H2 |
InChI Key |
POYURDCZYXGXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCO |
Origin of Product |
United States |
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